2-Amino-3-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-methoxybenzamide often involves acylation reactions, where an acyl group is introduced to the molecule. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structure similar to 2-Amino-3-methoxybenzamide, was achieved through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized using ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-3-methoxybenzamide has been determined using techniques like X-ray diffraction and DFT calculations. The study by Karabulut et al. (2014) highlighted the impact of intermolecular interactions on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, revealing that while crystal packing and dimerization slightly affect bond lengths and angles, they significantly influence dihedral angles and the rotational conformation of aromatic rings.
Chemical Reactions and Properties
Rhodium(III)-catalyzed reactions have been utilized to synthesize structures related to 2-Amino-3-methoxybenzamide. For example, the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines via Rh(III) catalysis demonstrates the compound's involvement in complex chemical transformations (Li et al., 2019).
Physical Properties Analysis
The physical properties of 2-Amino-3-methoxybenzamide derivatives, such as solubility, melting point, and crystal structure, can significantly affect their application potential. Although specific data on 2-Amino-3-methoxybenzamide was not found, related studies on structural analogs provide insights into how substituents like the methoxy and amino groups influence these properties.
Chemical Properties Analysis
The chemical properties of 2-Amino-3-methoxybenzamide, including reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The compound's ability to participate in hydrogen bonding, as evidenced in studies on similar molecules, suggests its significance in forming stable structures and interacting with biological targets (Aarset et al., 2013).
Scientific Research Applications
1. Antioxidant and Antibacterial Activities
- Summary of Application: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
2. Anti-inflammatory Activities
- Summary of Application: Pyrimidines, which can be synthesized from benzamide compounds, have been studied for their anti-inflammatory effects .
- Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Synthesis of Novel Compounds
- Summary of Application: Benzamide compounds can be used to synthesize novel compounds with potential applications in various fields .
- Methods of Application: The novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
4. Industrial Applications
- Summary of Application: Benzamide compounds are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Results: The use of benzamide compounds in these industries can improve product performance and manufacturing efficiency .
5. Preparation of Benzamide Derivatives
- Summary of Application: Benzamide derivatives can be prepared through direct condensation of benzoic acids and amines .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
6. Anti-Inflammatory Effects of Pyrimidines
- Summary of Application: Pyrimidines, which can be synthesized from benzamide compounds, have been studied for their anti-inflammatory effects .
- Methods of Application: The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
2-amino-3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGITANKLIJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594900 | |
Record name | 2-Amino-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxybenzamide | |
CAS RN |
106782-78-9 | |
Record name | 2-Amino-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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